Muramic lactam
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Overview
Description
Muramic lactam is a unique structural modification found in the peptidoglycan of bacterial spores. It is formed from N-acetylmuramic acid, a key component of the bacterial cell wall. This compound plays a crucial role in the heat resistance and structural integrity of bacterial spores, making it an important subject of study in microbiology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muramic lactam is synthesized through a series of enzymatic reactions. The process begins with the removal of a peptide side chain from N-acetylmuramic acid by the enzyme muramoyl-L-alanine amidase, encoded by the cwlD gene. This is followed by the deacetylation of muramic acid and the formation of the lactam ring, catalyzed by the enzyme PdaA .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is primarily studied in the context of bacterial spore formation. The production of this compound is typically carried out in laboratory settings using bacterial cultures, such as Bacillus subtilis .
Chemical Reactions Analysis
Types of Reactions
Muramic lactam undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme PdaA, which removes the acetyl group from N-acetylmuramic acid.
Lactam Ring Formation: This reaction involves the cyclization of the deacetylated product to form the lactam ring.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Muramoyl-L-alanine amidase: For the removal of the peptide side chain.
PdaA enzyme: For deacetylation and lactam ring formation.
Major Products
The major product of these reactions is this compound itself, which is a crucial component of the spore cortex peptidoglycan .
Scientific Research Applications
Muramic lactam has several important applications in scientific research:
Microbiology: It is studied for its role in the heat resistance and structural integrity of bacterial spores.
Biochemistry: Researchers investigate the enzymatic pathways involved in its synthesis and its role in bacterial cell wall structure.
Industrial Applications: While not yet widely applied, insights into this compound synthesis could inform the development of spore-based biotechnologies.
Mechanism of Action
Muramic lactam exerts its effects by modifying the peptidoglycan structure of bacterial spores. The enzymes CwlD and PdaA are crucial for its synthesis. CwlD removes the peptide side chain from N-acetylmuramic acid, providing the substrate for PdaA, which then deacetylates the muramic acid and catalyzes the formation of the lactam ring . This modification is essential for the heat resistance and structural integrity of the spore cortex .
Comparison with Similar Compounds
Muramic lactam is unique among peptidoglycan modifications due to its role in spore formation. Similar compounds include:
N-acetylmuramic acid: The precursor to this compound, found in the peptidoglycan of vegetative bacterial cells.
Dipicolinic acid: Another compound found in bacterial spores, contributing to their heat resistance.
This compound is distinct in its specific role in the structural integrity and heat resistance of bacterial spores, making it a critical focus of research in microbiology and biochemistry .
Properties
Molecular Formula |
C9H15NO6 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-methyl-5-oxo-2-(1,2,3-trihydroxypropyl)morpholine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15) |
InChI Key |
XZWJVAHCGGCTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Origin of Product |
United States |
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